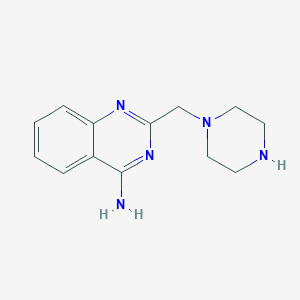
tert-Butyl (3-aminobutyl)carbamate
Descripción general
Descripción
“tert-Butyl (3-aminobutyl)carbamate” is a chemical compound. It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a 3-aminobutyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (a carbonyl group attached to an amine and an alcohol) and a tert-butyl group. The molecular formula is C5H11NO2 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Aplicaciones Científicas De Investigación
Mild and Efficient Synthesis of tert-Butyl Carbamate
The tert-butyl carbamate group is useful for the synthesis of Boc-protected amines through a process involving Curtius rearrangement. This method allows the formation of acyl azide intermediates that undergo rearrangement to yield tert-butyl carbamate derivatives in high yields and at low temperatures. This technique is compatible with various substrates, including malonate derivatives, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).
Metalation and Alkylation of tert-Butyl Carbamate Derivatives
Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes exhibit the ability to undergo metalation between nitrogen and silicon. This reaction, followed by reaction with electrophiles, showcases the versatility of tert-butyl carbamate in creating functionalized aminosilanes. This finding is significant in the field of organic synthesis (Sieburth, Somers, & O'hare, 1996).
Enantioselective Synthesis of Carbocyclic Analogs
Tert-butyl carbamate is crucial in the enantioselective synthesis of carbocyclic analogs of 2'-deoxyribonucleotides. Its crystal structure is particularly important for confirming the relative substitution pattern in the cyclopentane ring, thus playing a vital role in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).
Photoredox-Catalyzed Amination and Synthesis
In a recent study, photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate demonstrated a new cascade pathway for assembling a range of 3-aminochromones. This method broadens the application of photocatalyzed protocols in organic synthesis and pharmaceutical research (Wang et al., 2022).
Synthesis of Natural Product Intermediates
Tert-butyl (3-aminobutyl)carbamate is also utilized in the synthesis of intermediates for natural products like jaspine B, showing cytotoxic activity against various human carcinoma cell lines. This synthesis, derived from L-Serine, underscores the compound's importance in medicinal chemistry (Tang et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is a boc-protected amine . Boc-protected amines are often used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Mode of Action
The mode of action of 1-Boc-amino-butyl-3-amine involves its role as a protecting group for amines. The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-amino-butyl-3-amine are related to its role in the synthesis of multifunctional targets. The compound can accommodate two such groups, making it unique among primary amines . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Pharmacokinetics
It is known that the boc group is stable under various conditions , which may influence its bioavailability.
Result of Action
The result of the action of 1-Boc-amino-butyl-3-amine is the protection of amines during the synthesis of multifunctional targets. This protection facilitates the synthesis process and prevents unwanted reactions .
Action Environment
The action of 1-Boc-amino-butyl-3-amine can be influenced by various environmental factors. For example, the Boc group can be cleaved under mild acidic conditions . Furthermore, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
Análisis Bioquímico
Biochemical Properties
The role of 1-Boc-amino-butyl-3-amine in biochemical reactions is primarily as a protecting group for amines during chemical synthesis . It can protect amines from unwanted reactions, allowing for selective reactions to occur at other functional groups within the molecule . The compound is stable towards most nucleophiles and bases , making it a reliable protecting group in various biochemical contexts.
Molecular Mechanism
The molecular mechanism of action of 1-Boc-amino-butyl-3-amine involves its ability to form a carbamate with amines, effectively protecting the amine group from reacting . This is achieved through a nucleophilic addition-elimination mechanism, where the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Boc-amino-butyl-3-amine is known for its stability, which is crucial for its role as a protecting group
Propiedades
IUPAC Name |
tert-butyl N-(3-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLVLGMLLYXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662579 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878799-20-3 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





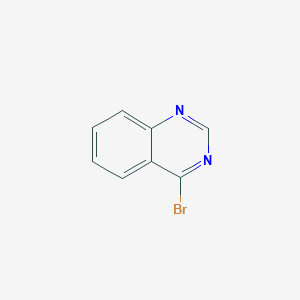
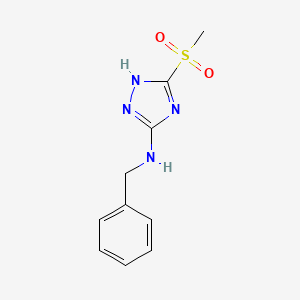
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)

![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

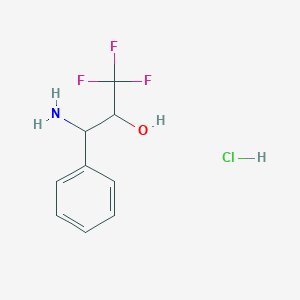
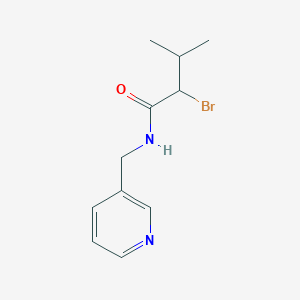

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)
